molecular formula C23H31N3O4 B2773913 Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate CAS No. 939240-65-0

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate

Cat. No.: B2773913
CAS No.: 939240-65-0
M. Wt: 413.518
InChI Key: WKXBWZJSAITARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H31N3O4 and its molecular weight is 413.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-methylphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-5-26-17(4)15-19(27)20(22(26)28)21(18-9-7-16(3)8-10-18)24-11-13-25(14-12-24)23(29)30-6-2/h7-10,15,21,27H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXBWZJSAITARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C)N3CCN(CC3)C(=O)OCC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C24_{24}H33_{33}N3_3O6_6. Its structure includes a piperazine ring, a pyridine derivative, and a dihydropyridine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC24_{24}H33_{33}N3_3O6_6
Molecular Weight459.5 g/mol
CAS Number939241-89-1

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Specifically, it has been studied for its ability to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. The interaction with various receptors suggests a multifaceted approach to neuroprotection.

Antioxidant Activity

The compound has demonstrated antioxidant activity , which is crucial for protecting cells from oxidative damage. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress markers in vitro.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. This activity is attributed to the presence of functional groups that interact with microbial cell membranes, leading to cell death.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound interacts with various neurotransmitter receptors, which may contribute to its neuroprotective effects.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating conditions like Alzheimer's disease.
  • Cell Signaling Modulation : The modulation of signaling pathways related to inflammation and apoptosis has been observed, indicating a role in reducing neuroinflammatory responses.

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Neuroprotection in Animal Models :
    • A study demonstrated that similar dihydropyridine derivatives reduced neuronal death in models of oxidative stress by modulating glutamate levels and inhibiting caspase activation.
  • Antimicrobial Efficacy :
    • In vitro tests showed that related compounds effectively inhibited the growth of several bacterial strains, suggesting potential for development as antimicrobial agents.
  • Cytotoxicity Assessment :
    • Cytotoxicity assays indicated that these compounds have selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents.

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including alkylation of the dihydropyridine core, coupling with a p-tolyl group, and piperazine functionalization. Key steps include:

  • Alkylation : Reacting 1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl derivatives with p-tolylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Piperazine coupling : Introducing the carboxylate group via nucleophilic substitution with ethyl chloroformate . Intermediates are validated using NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Resolving the 3D conformation of the dihydropyridine and piperazine moieties (e.g., using SHELXL for refinement) .
  • Spectroscopic analysis : ¹H NMR (δ 1.2–1.4 ppm for ethyl groups; δ 6.8–7.2 ppm for p-tolyl protons) and IR (C=O stretch at ~1700 cm⁻¹) .

Q. What are the primary pharmacological targets hypothesized for this compound?

Piperazine derivatives often target G-protein-coupled receptors (GPCRs) or kinases . Preliminary studies suggest interactions with:

  • Serotonin receptors (5-HT) : Due to the piperazine scaffold’s affinity for neurotransmitter systems .
  • Enzymes with oxo-dihydropyridine binding pockets : Molecular docking simulations propose inhibition of NADPH-dependent oxidoreductases .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR) are addressed by:

  • Multi-technique validation : Cross-referencing NMR, X-ray, and high-resolution MS data .
  • Computational modeling : Using DFT calculations to predict NMR chemical shifts or compare with crystallographic bond lengths .

Q. What strategies optimize the synthesis yield while minimizing side products?

Optimization methods include:

  • Design of Experiments (DoE) : Systematic variation of temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
  • Purification techniques : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .

Q. How do substituent modifications (e.g., p-tolyl vs. fluorophenyl) impact biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -F on phenyl): Enhance binding to hydrophobic enzyme pockets (e.g., IC₅₀ improvement from 12 µM to 4.5 µM) .
  • Piperazine N-substituents : Ethyl groups improve metabolic stability compared to methoxyethyl derivatives .

Q. What crystallographic challenges arise during refinement of this compound’s structure?

Common issues include:

  • Disordered solvent molecules : Resolved using SQUEEZE in PLATON .
  • Twinning in dihydropyridine rings : Addressed with TWIN laws in SHELXL .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Purity (HPLC)Reference
AlkylationK₂CO₃, DMF, 80°C, 12 h6598.5
Piperazine couplingEt₃N, CH₂Cl₂, 0°C → RT, 6 h7299.1
Final purificationEtOAc/hexane (3:7), column8599.8

Q. Table 2: Spectral Data for Structural Validation

TechniqueKey Peaks/DataReference
¹H NMRδ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂)
X-rayC=O bond length: 1.22 Å
HRMS[M+H]⁺ calc. 475.2301, found 475.2298

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.